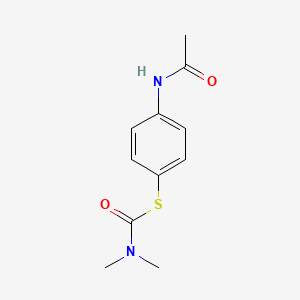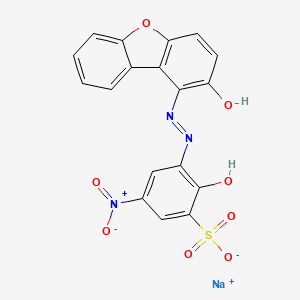
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. It is commonly used in various industrial applications, including dyeing and printing textiles, due to its vibrant color and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt typically involves a multi-step process. The initial step often includes the nitration of benzenesulfonic acid to introduce the nitro group. This is followed by the diazotization of an aromatic amine, which is then coupled with 2-hydroxydibenzofuran to form the azo linkage. The final step involves the sulfonation of the compound to introduce the sulfonic acid group, which is then neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pH, and reaction time are optimized to achieve the desired product. The final product is typically purified using crystallization or filtration techniques.
化学反応の分析
Types of Reactions
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Products may include quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds are formed.
科学的研究の応用
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo linkage allows the compound to interact with different molecular targets, including enzymes and receptors. The nitro and sulfonic acid groups enhance its solubility and reactivity, facilitating its use in various applications. The exact mechanism of action depends on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid: Lacks the monosodium salt form.
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-benzenesulfonic acid: Lacks the nitro group.
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, disodium salt: Contains two sodium ions instead of one.
Uniqueness
The presence of both the nitro and sulfonic acid groups, along with the azo linkage, makes 2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt unique. These functional groups confer specific chemical properties, such as enhanced solubility, reactivity, and stability, which are not found in similar compounds.
特性
CAS番号 |
6232-51-5 |
|---|---|
分子式 |
C18H10N3NaO8S |
分子量 |
451.3 g/mol |
IUPAC名 |
sodium;2-hydroxy-3-[(2-hydroxydibenzofuran-1-yl)diazenyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H11N3O8S.Na/c22-12-5-6-14-16(10-3-1-2-4-13(10)29-14)17(12)20-19-11-7-9(21(24)25)8-15(18(11)23)30(26,27)28;/h1-8,22-23H,(H,26,27,28);/q;+1/p-1 |
InChIキー |
VDUKOCBGLCVHFH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)

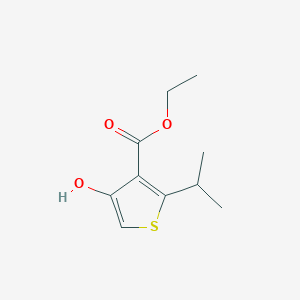
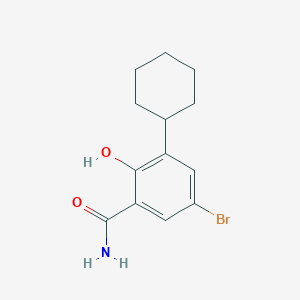
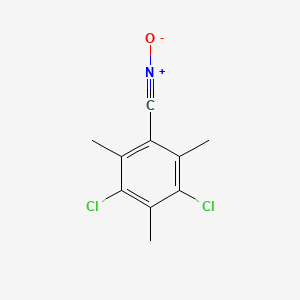

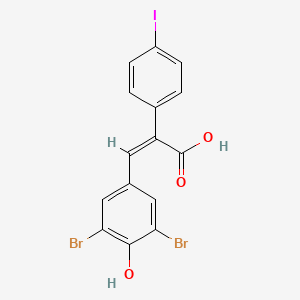

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
